
Angiotensin II acetate
Descripción general
Descripción
Angiotensin II acetate (C₅₂H₇₅N₁₃O₁₄, MW: 1106.23 g/mol) is a synthetic octapeptide and the acetate salt of angiotensin II, a key effector molecule in the renin-angiotensin system (RAS) . It acts as a potent vasoconstrictor by binding to G protein-coupled receptors (GPCRs), specifically angiotensin II type 1 (AT1R) and type 2 (AT2R) receptors . Its primary functions include:
- Blood Pressure Regulation: Promotes vasoconstriction, aldosterone secretion, and sodium retention via AT1R activation .
- Pathological Effects: Induces vascular smooth muscle cell proliferation, fibrosis, and oxidative stress, contributing to hypertension and cardiovascular remodeling .
- Clinical Use: Approved as Giapreza® for treating distributive shock (e.g., septic shock) by increasing vascular resistance .
Preclinical studies demonstrate its utility in rodent models of hypertension (e.g., 1000 ng/kg/min infusion over 4 weeks) , while in vitro assays highlight its role in AT1R-mediated Ca²⁺ signaling .
Métodos De Preparación
Rutas de síntesis:: El Acetato de Angiotensina II puede sintetizarse a través de métodos químicos. Si bien no tengo rutas de síntesis específicas para la forma acetato, la síntesis generalmente involucra la síntesis de péptidos en fase sólida (SPPS) o la síntesis de péptidos en fase solución. Estos métodos permiten la adición secuencial de aminoácidos para formar la cadena peptídica.
Producción industrial:: La producción industrial de Acetato de Angiotensina II puede involucrar la síntesis de péptidos a gran escala, purificación y formulación. Los métodos industriales detallados son propietarios y no están ampliamente disponibles.
Análisis De Reacciones Químicas
Enzymatic Formation from Angiotensin I
Angiotensin II acetate is synthesized via the renin-angiotensin-aldosterone system (RAAS) :
- Renin cleaves angiotensinogen to form angiotensin I (Ang I: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu).
- Angiotensin-converting enzyme (ACE) removes the C-terminal His-Leu residues from Ang I, yielding angiotensin II (Ang II: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) .
Enzyme | Substrate | Product | Key Reaction |
---|---|---|---|
Renin | Angiotensinogen | Angiotensin I | Cleaves Leu¹⁰–Val¹¹ bond |
ACE | Angiotensin I | Angiotensin II | Removes His-Leu dipeptide |
Degradation by Aminopeptidases
Angiotensin II is metabolized into angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe) and angiotensin IV via aminopeptidases A and N, which sequentially remove N-terminal residues .
Receptor Binding and Signal Transduction
This compound binds angiotensin II type 1 receptor (AT1R) , a G-protein-coupled receptor (GPCR), initiating cascades such as:
- Ca²⁺/calmodulin-dependent phosphorylation of myosin light chain kinase (MLCK), inducing vasoconstriction .
- Reactive oxygen species (ROS) generation via NADPH oxidases (Nox1, Nox2, Nox4) .
Key Kinase Activation (Table 3 from )
Kinase | Substrates | Function | Reference |
---|---|---|---|
AMPKα1 | ACC | Limits ROS in endothelium | |
SPAK | NCC, NKCC1 | Sodium reabsorption | |
BMX | EGFR | Mediates EGFR transactivation |
Transactivation of Growth Factor Receptors
This compound induces epidermal growth factor receptor (EGFR) transactivation via:
- ADAM17-mediated cleavage of heparin-binding EGF (HB-EGF) .
- ROS-dependent activation of metalloproteinases, releasing ligands for EGFR/PDGFR .
Binding Interactions in Molecular Imprinting
Studies using angiotensin II-imprinted spongy columns (AngII-misc) revealed:
- Maximum binding capacity : 0.667 mg/g polymer .
- Selectivity : 8.27× higher affinity for Ang II vs. angiotensin I .
Adsorption Isotherm Data (Adapted from )
Model | (mg/g) | |
---|---|---|
Langmuir | 0.667 | 0.98 |
Freundlich | 0.222 | 0.95 |
NADPH Oxidase Activation
This compound stimulates Nox isoforms to generate superoxide () and hydrogen peroxide ():
.
Interaction with ACE Inhibitors
Competitive inhibition by ACE inhibitors (e.g., lisinopril) blocks Ang II synthesis, reducing vasoconstriction .
Stability and Degradation in Solution
- Half-life : ~30 seconds in circulation; 15–30 minutes in tissues .
- pH sensitivity : Optimal stability at pH 5.5 (acetate buffer) .
Clinical Reactivity in Shock Therapy
In the ATHOS-3 trial , this compound:
Aplicaciones Científicas De Investigación
Clinical Applications
-
Management of Distributive Shock :
- Angiotensin II acetate is indicated for adults experiencing refractory hypotension due to septic or other forms of distributive shock. This condition often arises in critically ill patients who do not respond adequately to conventional vasopressor therapies such as norepinephrine .
- The drug has been shown to effectively increase mean arterial pressure (MAP) in these patients, thereby improving organ perfusion and reducing the risk of organ failure .
-
Research and Development :
- Ongoing studies are investigating the use of this compound in various clinical scenarios, including its application in pediatric populations and its potential role in treating other conditions such as cardiogenic shock and acute renal failure .
- The drug is also being explored for its immunomodulatory effects, as it influences both innate and adaptive immune responses, potentially aiding in the management of systemic infections .
Case Studies
- ATHOS-3 Trial : This pivotal phase III trial evaluated the efficacy and safety of this compound in patients with distributive shock. Results indicated significant improvements in MAP when administered intravenously at doses ranging from 20 ng/kg/min to 200 ng/kg/min, with a target MAP of 75 mmHg or higher .
- Real-Life Usage : A literature review highlighted the successful use of this compound in clinical practice for patients unresponsive to traditional therapies. It underscored its importance as a novel therapeutic option that has been integrated into treatment protocols for managing severe hypotensive states .
Comparative Data Table
Mecanismo De Acción
La angiotensina II se une a AT1R y AT2R. Sus efectos incluyen:
Vasoconstricción: A través de la activación de AT1R.
Estimulación simpática: Mejora la actividad nerviosa simpática.
Síntesis de aldosterona: Aumento de la producción de aldosterona.
Crecimiento celular y síntesis de colágeno: Mediado por AT1R.
Apoptosis: Inducir la muerte celular.
Comparación Con Compuestos Similares
Saralasin Acetate
Structural and Functional Differences
Saralasin acetate, a structural analog with substitutions at positions 1 (sarcosine) and 8 (alanine), acts as a partial agonist/antagonist at AT1R . Unlike this compound, it blocks endogenous angiotensin II effects, making it useful for diagnosing renin-dependent hypertension .
Research Findings :
- Saralasin’s antagonism is dose-dependent, with weaker vasoconstrictor activity compared to angiotensin II .
- Limited clinical utility due to short half-life and partial agonist effects .
5-Sulfamoyl Benzimidazole Derivatives (e.g., Compounds 4g and 4h)
Key Comparisons
Property | This compound | Benzimidazole Derivatives |
---|---|---|
Chemical Class | Peptide | Non-peptide small molecules |
Receptor Interaction | AT1R/AT2R agonist | AT1R-specific antagonists |
Bioavailability | Low (requires injection) | High (oral administration) |
These derivatives, such as 4g (tert-butyl group) and 4h (cyclohexyl group), exhibit potent AT1R antagonism, inhibiting angiotensin II-induced vasoconstriction and hypertension .
Structure-Activity Relationship (SAR) :
- Bulky alkyl groups (e.g., tert-butyl) enhance receptor binding and in vivo efficacy .
- Compound 4g : Reduces blood pressure in desoxycortisone acetate-induced hypertensive rats by 35% (vs. 50% for this compound) .
Angiotensin (1-7)
Contrasting Mechanisms
Property | This compound | Angiotensin (1-7) |
---|---|---|
Receptor Target | AT1R/AT2R | Mas receptor (MasR) |
Physiological Role | Pro-inflammatory, vasoconstrictor | Anti-inflammatory, vasodilator |
Angiotensin (1-7), a metabolite of angiotensin II, counteracts its effects via MasR activation, promoting nitric oxide release and reducing fibrosis .
Research Implications :
- ACE2 converts angiotensin II to angiotensin (1-7), a pathway disrupted in COVID-19, exacerbating angiotensin II-mediated inflammation .
Angiotensin III and IV
Functional Overlap and Divergence
Actividad Biológica
Angiotensin II acetate (ATII acetate) is a synthetic form of the naturally occurring peptide hormone angiotensin II, which plays a critical role in the renin-angiotensin-aldosterone system (RAAS). This compound is primarily known for its potent vasoconstrictive properties and its involvement in various physiological and pathological processes, particularly in cardiovascular health. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
Angiotensin II is an octapeptide hormone that regulates blood pressure and fluid balance. It is produced from angiotensin I through the action of angiotensin-converting enzyme (ACE). The acetate form is used therapeutically to manage conditions like refractory hypotension, particularly in septic shock, where conventional treatments fail to stabilize blood pressure.
Angiotensin II exerts its effects primarily through two types of receptors:
- AT1 Receptors : Mediate vasoconstriction, aldosterone secretion, and increased blood pressure.
- AT2 Receptors : Generally counteract AT1 receptor effects, promoting vasodilation and inhibiting cell growth.
The balance between these receptors influences various physiological responses, including:
- Vasoconstriction : Increases systemic vascular resistance.
- Aldosterone Secretion : Promotes sodium retention and potassium excretion.
- Thirst Sensation : Stimulates thirst centers in the brain.
Biological Effects
The biological activity of this compound can be summarized as follows:
Effect | Description |
---|---|
Vasoconstriction | Increases blood pressure by narrowing blood vessels. |
Fluid Retention | Stimulates aldosterone release, leading to sodium retention. |
Cardiac Remodeling | Contributes to myocardial hypertrophy and adverse remodeling in heart failure. |
Neuroendocrine Activation | Enhances release of catecholamines and vasopressin. |
Prothrombotic Activity | Promotes platelet aggregation and increases PAI-1 levels. |
Clinical Applications
This compound has been studied extensively for its therapeutic potential in managing refractory hypotension. A notable clinical trial, ATHOS-3, evaluated the efficacy of ATII acetate in patients with septic shock who remained hypotensive despite standard therapy.
Key Findings from ATHOS-3 Trial
- Population : Adults with refractory hypotension due to septic shock.
- Intervention : Intravenous administration of this compound.
- Outcomes :
- Significant increase in mean arterial pressure (MAP) within hours of treatment.
- Reduction in the need for additional vasopressors.
- Safety profile indicated low incidence of adverse events such as exacerbation of heart failure or asthma.
Case Studies
-
Case Study on Safety Profile :
A systematic review reported that among patients treated with intravenous angiotensin II, adverse events were infrequent. Notably, there were cases of exacerbated asthma and one fatal cerebral hemorrhage linked to prolonged infusion but no serious morbidity associated directly with ATII administration . -
Long-term Effects on Cardiac Function :
A study highlighted that prolonged exposure to angiotensin II led to adverse cardiac remodeling in certain patients, emphasizing the need for careful monitoring during treatment .
Research Findings
Recent studies have explored the role of ACE2 as a counter-regulatory enzyme that converts angiotensin II into angiotensin 1–7, which has protective cardiovascular effects. This interplay suggests potential therapeutic strategies involving modulation of the RAAS .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Angiotensin II acetate relevant to experimental design?
this compound (C₅₂H₇₅N₁₃O₁₄, MW: 1106.23) is an eight-peptide hormone with a CAS number of 68521-88-0. Its solubility in water (20 mg/mL, 18.08 mM) and insolubility in DMSO make aqueous buffers the preferred solvent for in vitro studies. Stability requires storage at -25°C to -15°C in powder form (3-year shelf life) or -85°C to -65°C in solution (2-year shelf life) to prevent degradation .
Q. How should this compound be stored and reconstituted to ensure stability?
For long-term stability, lyophilized powder should be stored at -20°C in moisture-free conditions. Reconstitute in sterile water or PBS, aliquot into single-use vials, and store at -80°C to avoid freeze-thaw cycles. Avoid vortexing; use gentle pipetting or low-frequency sonication to dissolve aggregates .
Q. What are the primary receptor targets and downstream pathways of this compound?
this compound primarily binds angiotensin II type 1 (AT1R) and type 2 (AT2R) receptors, G-protein-coupled receptors (GPCRs) that regulate blood pressure, apoptosis, and fibrosis. Key pathways include the renin-angiotensin-aldosterone system (RAAS), oxidative stress via LOX-1, and collagen synthesis in fibroblasts .
Advanced Research Questions
Q. How can researchers establish dose-response relationships for this compound in hypertension models?
Use in vivo rodent models (e.g., C57BL/6 mice) with osmotic minipumps delivering 0.5–1.5 mg/kg/day for 4–6 weeks to induce sustained hypertension. Monitor systolic blood pressure via tail-cuff plethysmography and validate tissue-specific effects (e.g., cardiac hypertrophy via histology or qPCR for collagen I/III) .
Q. How to address conflicting data on this compound’s role in apoptosis vs. cell proliferation?
Contradictions may arise from receptor subtype activation (AT1R promotes proliferation; AT2R induces apoptosis). Use selective inhibitors (e.g., Losartan for AT1R, PD123319 for AT2R) or receptor knockout models. Quantify apoptotic markers (caspase-3, TUNEL) alongside proliferation assays (BrdU) in cell lines like H9c2 cardiomyocytes .
Q. What strategies optimize in vitro models for studying this compound-induced fibrosis?
Culture primary cardiac fibroblasts with 100 nM–1 µM this compound for 48–72 hours. Measure α-SMA expression (immunofluorescence) and collagen deposition (Masson’s trichrome). Co-treat with TGF-β1 to amplify fibrotic responses or use LOX-1 inhibitors to isolate oxidative stress pathways .
Q. How to validate receptor specificity in this compound experiments?
Employ competitive antagonists like Saralasin TFA (AT1R/AT2R blocker) or siRNA-mediated receptor knockdown. Perform radioligand binding assays with ¹²⁵I-labeled Angiotensin II to quantify receptor affinity in membrane preparations .
Q. What analytical methods ensure batch consistency in peptide synthesis?
Use reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to confirm ≥98% purity. Validate molecular weight via MALDI-TOF mass spectrometry and assess endotoxin levels (<0.1 EU/µg) using the Limulus Amebocyte Lysate assay .
Q. How to design translational studies bridging preclinical findings to clinical applications?
Reference the ATHOS-3 trial protocol, which titrated this compound in distributive shock patients to maintain mean arterial pressure (MAP) ≥75 mmHg. Translate rodent doses to humans using body surface area normalization (e.g., mouse 1.5 mg/kg ≈ human 0.12 mg/kg) .
Q. What computational approaches model this compound-receptor interactions?
Perform molecular docking (AutoDock Vina) with AT1R crystal structures (PDB: 4YAY) to identify binding residues (e.g., Asp281, Lys199). Validate predictions via mutagenesis and functional assays (calcium flux or IP1 accumulation) .
Q. Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., Western blot vs. ELISA for protein quantification).
- Experimental Controls : Include vehicle controls (e.g., acetate buffer) to account for solvent effects in cell-based assays.
- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines and obtain ethics committee approval for multi-site collaborations .
Propiedades
IUPAC Name |
acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTZKFAHKJXHBA-PIONDTTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H75N13O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027705 | |
Record name | Angiotensin II monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1106.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32044-01-2, 68521-88-0 | |
Record name | Angiotensin II, 5-L-isoleucine-, monoacetate (salt) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032044012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin II acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068521880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin II monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.